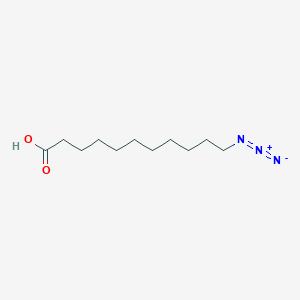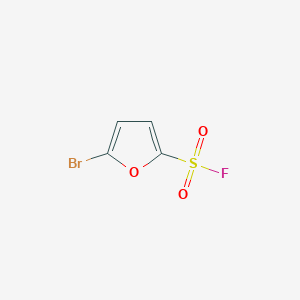
Ácido 11-azidoundecanoico
Descripción general
Descripción
11-Azidoundecanoic acid is an organic compound with the molecular formula C11H21N3O2. It is characterized by the presence of an azide group (-N3) and a carboxylic acid group (-COOH) at the terminal ends of an eleven-carbon aliphatic chain. This compound is primarily used in click chemistry and bioconjugation applications due to its reactive azide group.
Aplicaciones Científicas De Investigación
11-Azidoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the functionalization of materials like graphene and nanorods to enhance their properties
Mecanismo De Acción
Target of Action
11-Azidoundecanoic acid is a bioconjugation linker . It is a substrate of lipoic acid ligase (LpIA) , which is an enzyme that catalyzes the attachment of lipoic acid to its cognate proteins. This compound is also used as a linker for the synthesis of amide-bonded straight-chain guanosine dimers .
Mode of Action
The azide group in 11-Azidoundecanoic acid can react with molecules containing alkyne, BCN, or DBCO groups . This reaction, known as Click Chemistry , results in the formation of a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .
Biochemical Pathways
It is known that the compound plays a role in themodification of proteins through its action as a bioconjugation linker . This can potentially influence various biochemical pathways depending on the specific proteins being modified.
Result of Action
The primary result of 11-Azidoundecanoic acid’s action is the formation of stable triazole linkages and amide bonds . These linkages and bonds enable the compound to act as a linker in the modification of proteins . The exact molecular and cellular effects would depend on the specific proteins being modified.
Action Environment
The action of 11-Azidoundecanoic acid can be influenced by various environmental factors. For instance, the efficiency of Click Chemistry reactions can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability of the compound and its efficacy as a bioconjugation linker could be influenced by storage conditions .
Análisis Bioquímico
Biochemical Properties
11-Azidoundecanoic acid interacts with various enzymes, proteins, and other biomolecules. It is a substrate of lipoic acid ligase (LpIA) for labeling . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Molecular Mechanism
The molecular mechanism of 11-Azidoundecanoic acid involves its azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction allows the compound to bind to various biomolecules, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of varying dosages of 11-Azidoundecanoic acid in animal models
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 11-Azidoundecanoic acid can be synthesized through a multi-step process starting from undecanoic acid. The general synthetic route involves the following steps:
Bromination: Undecanoic acid is first converted to 11-bromoundecanoic acid using bromine in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods: Industrial production of 11-azidoundecanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 11-Azidoundecanoic acid undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.
Staudinger Ligation: The azide group reacts with phosphines to form iminophosphoranes, which can be hydrolyzed to amines.
Common Reagents and Conditions:
Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like tetrahydrofuran (THF) or water.
Staudinger Ligation: Triphenylphosphine (PPh3) in an organic solvent like toluene.
Major Products:
Click Chemistry: 1,2,3-Triazoles.
Staudinger Ligation: Primary amines.
Comparación Con Compuestos Similares
11-Azidoundecanol: Similar structure but with a hydroxyl group (-OH) instead of a carboxylic acid group.
11-Bromoundecanoic Acid: Precursor to 11-azidoundecanoic acid with a bromine atom instead of an azide group.
10-Azidodecanoic Acid: Similar structure but with a ten-carbon chain.
Uniqueness: 11-Azidoundecanoic acid is unique due to its combination of an azide group and a carboxylic acid group, making it highly versatile for various chemical modifications and applications. Its ability to participate in click chemistry and bioconjugation reactions sets it apart from other similar compounds .
Propiedades
IUPAC Name |
11-azidoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c12-14-13-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAVFOAOGZWQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=[N+]=[N-])CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2363579.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)

![2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2363584.png)


![4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)
![morpholin-4-yl-(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methanone](/img/structure/B2363590.png)
![8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363593.png)



